molecular formula C7H8N4OS B14896107 3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B14896107
M. Wt: 196.23 g/mol
InChI Key: QDMRGQOHJNJZPL-UHFFFAOYSA-N
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Description

3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that includes both pyrrolo and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide . This reaction yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the thioxo group to other functional groups.

    Substitution: The amino and thioxo groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, primary amines, and other nucleophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation reactions with formaldehyde and primary amines can yield various pyrido[1,2-a][1,3,5]triazine derivatives .

Scientific Research Applications

3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxopyrimidines and their condensed analogs, such as 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile .

Uniqueness

What sets 3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one apart is its unique combination of pyrrolo and pyrimidine rings, which contributes to its distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

3-amino-6-methyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4OS/c1-3-2-4-5(9-3)6(12)11(8)7(13)10-4/h2,9H,8H2,1H3,(H,10,13)

InChI Key

QDMRGQOHJNJZPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=S)N2)N

Origin of Product

United States

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